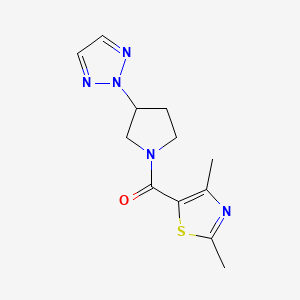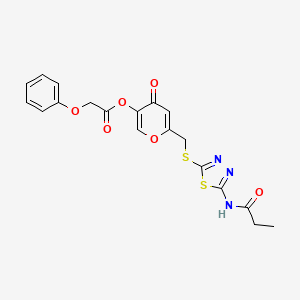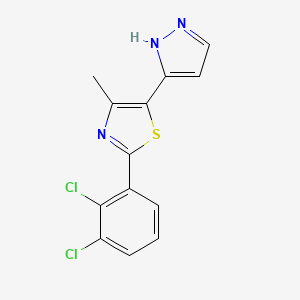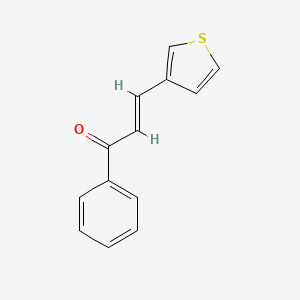
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetic compound that has gained significant attention in scientific research. It is a derivative of pyrrolidine and thiazole and has been used in various biological studies due to its unique chemical properties.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have garnered attention in drug discovery due to their unique properties. They exhibit high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance:
Organic Synthesis
The synthesis of 1,2,3-triazoles has been extensively researched. Notably, the “click chemistry” approach has gained prominence. Various synthetic methodologies fall into four categories:
Mechanism of Action
Target of Action
Compounds containing similar moieties such as thiazole and triazole have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
It’s known that the thiazole and triazole moieties in the compound can interact with biological targets in multiple ways . For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with the target, while the sulfur atom in the thiazole ring can participate in hydrophobic interactions .
Biochemical Pathways
Compounds containing thiazole and triazole moieties are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological target .
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-11(19-9(2)15-8)12(18)16-6-3-10(7-16)17-13-4-5-14-17/h4-5,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMJBOQDIILCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2434700.png)

![[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2434704.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2434709.png)


![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2434713.png)
![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)
![2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2434716.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)
![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)